REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[CH2:5]Br.[CH2:11]([Mg]Cl)[CH:12]=[CH2:13]>O1CCCC1>[C:4]1([C:5]#[C:11][C:12]2[CH:13]=[CH:8][CH:9]=[CH:2][CH:3]=2)[CH:7]=[CH:8][CH:9]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0.43 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CBr)C=C(C1)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.54 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Cl
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring until completion (20 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with an excess of diluted hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice with petroleum spirits (2×75 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: CALCULATEDPERCENTYIELD | 177.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |